Methyl 2-(2,4-dimethoxyphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(2,4-dimethoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2,4-dimethoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

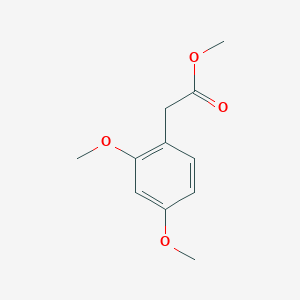

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-11(12)15-3)10(7-9)14-2/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVKGWFWALGWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472853 | |

| Record name | Methyl 2-(2,4-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55954-25-1 | |

| Record name | Methyl 2-(2,4-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2,4-dimethoxyphenyl)acetate (CAS: 55954-25-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(2,4-dimethoxyphenyl)acetate, a key chemical intermediate. It covers its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and its applications in synthetic organic chemistry, particularly in the context of pharmaceutical development.

Introduction and Overview

Methyl 2-(2,4-dimethoxyphenyl)acetate, with the CAS number 55954-25-1, is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure, featuring a dimethoxy-substituted phenyl ring and a methyl ester functional group, makes it a versatile precursor for the construction of more complex molecular architectures. This guide aims to provide researchers and drug development professionals with the essential technical information required for the effective utilization of this compound in a laboratory setting.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Methyl 2-(2,4-dimethoxyphenyl)acetate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 55954-25-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1] |

| Physical State | Solid | [2] |

| IUPAC Name | methyl 2-(2,4-dimethoxyphenyl)acetate | [2] |

Synthesis Protocol: Fischer Esterification

Methyl 2-(2,4-dimethoxyphenyl)acetate is most commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 2,4-dimethoxyphenylacetic acid, using methanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Rationale for Experimental Choices

The choice of Fischer esterification is based on its reliability, the use of readily available and inexpensive reagents (methanol and a strong acid catalyst like sulfuric acid), and straightforward work-up procedures. Using methanol as both the reactant and the solvent ensures a large excess, effectively shifting the reaction equilibrium towards the product side. Sulfuric acid is a highly effective catalyst for this transformation due to its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards nucleophilic attack by methanol. The work-up procedure is designed to neutralize the acid catalyst, remove the excess methanol and water, and isolate the desired ester.

Step-by-Step Experimental Procedure

Materials:

-

2,4-dimethoxyphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyphenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which can also serve as the solvent).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C, the boiling point of methanol). Maintain the reflux with stirring for a period of 4-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Remove the bulk of the methanol using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the crude product. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(2,4-dimethoxyphenyl)acetate.

-

Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Caption: Role of Methyl 2-(2,4-dimethoxyphenyl)acetate as a precursor for pharmaceutical scaffolds.

Safety, Handling, and Disposal

As a laboratory chemical, Methyl 2-(2,4-dimethoxyphenyl)acetate should be handled with appropriate care.

-

Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. It may be possible to dispose of it by incineration in a licensed facility.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

Sources

Molecular weight of Methyl 2-(2,4-dimethoxyphenyl)acetate.

Technical Whitepaper: Methyl 2-(2,4-dimethoxyphenyl)acetate Physicochemical Characterization, Synthetic Process Chemistry, and Analytical Validation

Executive Summary

Methyl 2-(2,4-dimethoxyphenyl)acetate (CAS: 55954-25-1) is a critical phenylacetic acid derivative utilized as a versatile building block in the synthesis of heterocyclic pharmaceutical intermediates.[1][2] Its structural core—an electron-rich dimethoxybenzene ring linked to an acetate moiety—makes it a valuable precursor for isoquinoline alkaloids and polyketide mimetics. This technical guide provides a definitive analysis of its molecular weight, a robust synthetic protocol for laboratory-scale production, and a comprehensive analytical validation framework.

Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in drug development. For Methyl 2-(2,4-dimethoxyphenyl)acetate, the molecular weight is derived from its elemental composition

Structural Constants

-

Molecular Formula:

[4] -

SMILES: COC1=CC(OC)=CC=C1CC(=O)OC

Molecular Weight Calculation

The molecular weight (MW) is calculated using standard IUPAC atomic weights.

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) | Contribution (%) |

| Carbon (C) | 11 | 12.011 | 132.121 | 62.85% |

| Hydrogen (H) | 14 | 1.008 | 14.112 | 6.71% |

| Oxygen (O) | 4 | 15.999 | 63.996 | 30.44% |

| Total MW | - | - | 210.23 g/mol | 100.00% |

Note: For high-resolution mass spectrometry (HRMS), the monoisotopic mass is 210.0892 Da.

Synthetic Pathways & Process Chemistry

The most robust route for synthesizing Methyl 2-(2,4-dimethoxyphenyl)acetate is the acid-catalyzed Fischer Esterification of 2-(2,4-dimethoxyphenyl)acetic acid. This method is preferred over acyl chloride coupling due to milder conditions and higher atom economy.

Reaction Logic

The carboxylic acid undergoes nucleophilic acyl substitution with methanol in the presence of a strong acid catalyst (e.g.,

Figure 1: Process flow for the acid-catalyzed esterification synthesis.

Experimental Protocol (Standard Operating Procedure)

Reagents:

-

2-(2,4-dimethoxyphenyl)acetic acid (10.0 g, 51.0 mmol)

-

Methanol (anhydrous, 100 mL)

-

Sulfuric acid (conc.[5]

, 1.0 mL) -

Ethyl Acetate (for extraction)[6]

-

Sodium Bicarbonate (sat. aq.

)

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-(2,4-dimethoxyphenyl)acetic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add 1.0 mL of concentrated sulfuric acid dropwise over 5 minutes. Caution: Exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3); the starting acid spot (

) should disappear, replaced by the less polar ester ( -

Concentration: Cool to room temperature and concentrate the solvent under reduced pressure (rotary evaporator) to approx. 20 mL volume.

-

Neutralization: Pour the residue into 100 mL of ice-water. Slowly add saturated

solution until pH ~8. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers. -

Drying: Wash combined organics with brine (50 mL), dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from cold hexane/ether or purify via flash column chromatography.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound for drug development assays, a multi-modal validation strategy is required.

Analytical Decision Tree

Figure 2: Quality Control decision matrix for compound validation.

Expected Spectral Data

Proton NMR (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.05 | Doublet ( | 1H | Ar-H (C6) | Ortho-coupling to C5 proton. |

| 6.45 | Doublet of Doublets | 1H | Ar-H (C5) | Shielded by two ortho/para OMe groups. |

| 6.42 | Doublet ( | 1H | Ar-H (C3) | Highly shielded; between two OMe groups. |

| 3.80 | Singlet | 3H | Ar- | C2 Methoxy group. |

| 3.79 | Singlet | 3H | Ar- | C4 Methoxy group. |

| 3.68 | Singlet | 3H | Ester methyl group. | |

| 3.58 | Singlet | 2H | Benzylic methylene; diagnostic for phenylacetates. |

Mass Spectrometry (ESI-MS):

-

Target Ion:

m/z -

Sodium Adduct:

m/z -

Fragmentation: Loss of methoxy groups (

) is common in EI modes.

Applications in Drug Discovery

Methyl 2-(2,4-dimethoxyphenyl)acetate serves as a specialized "warhead" carrier and scaffold builder.

-

Isoquinoline Synthesis: Used in the Pomeranz-Fritsch reaction to synthesize substituted isoquinolines, a core structure in many antispasmodic and vasodilator drugs.

-

Resorcinol Scaffolds: The 2,4-dimethoxy pattern is a protected form of resorcinol. Demethylation (using

) yields the dihydroxy derivative, increasing solubility and hydrogen-bonding potential in active pharmaceutical ingredients (APIs).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2727732 (Related Derivative). Retrieved from [Link][7]

-

Organic Syntheses. General Procedure for Esterification of Phenylacetic Acids (Analogous Protocol). Coll. Vol. 1, p. 246. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Buy Methyl 2-(3,4-dimethoxyphenyl)acetate | 15964-79-1 [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 7. Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate | C13H16O5 | CID 2727732 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: Thermal Properties & Purification of Methyl 2-(2,4-dimethoxyphenyl)acetate

This technical guide details the thermal properties, thermodynamic profile, and purification logic for Methyl 2-(2,4-dimethoxyphenyl)acetate (CAS: 55954-25-1). It synthesizes predicted physicochemical data with practical isolation strategies for organic synthesis and drug development applications.

Executive Technical Summary

Methyl 2-(2,4-dimethoxyphenyl)acetate is a specialized aromatic ester intermediate used in the synthesis of pharmaceuticals and coumarin-based derivatives. While often handled as a low-melting solid, its high boiling point necessitates precise vacuum protocols during the isolation phase to prevent thermal degradation.

Physicochemical Data Matrix

| Property | Value / Description | Confidence Level |

| CAS Number | 55954-25-1 | Verified |

| Molecular Formula | C₁₁H₁₄O₄ | Verified |

| Molecular Weight | 210.23 g/mol | Verified |

| Physical State | Low-melting Solid / Waxy Solid | Experimental |

| Boiling Point (atm) | 292.2 ± 25.0 °C (760 Torr) | Predicted (ACD/Labs) |

| Boiling Point (Vac) | ~145 – 155 °C (1–2 Torr) | Calculated (Nomograph) |

| Flash Point | ~114 – 125 °C | Predicted |

| Density | 1.105 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in MeOH, EtOAc, DCM; Insoluble in H₂O | Experimental |

Thermodynamic Analysis & Boiling Point Logic

The Atmospheric Limitation

The predicted atmospheric boiling point of 292°C indicates significant intermolecular forces, primarily driven by

-

Operational Hazard: Attempting to distill this compound at 760 Torr is not recommended . The requisite pot temperature (>300°C) exceeds the thermal stability threshold of the methoxy-aryl ether bonds, leading to probable demethylation or polymerization.

Vacuum Distillation Strategy (Calculated)

To isolate the compound from crude reaction mixtures (often an oil before crystallization), reduced pressure is required. Using the Clausius-Clapeyron relation and standard pressure-temperature nomographs for high-boiling esters, the following operational windows are derived:

-

High Vacuum (0.1 – 0.5 Torr): Distills at 120 – 135 °C . Recommended for initial purification.

-

Medium Vacuum (1 – 2 Torr): Distills at 145 – 155 °C .

-

Water Aspirator (15 – 20 Torr): Distills at 180 – 195 °C . Risk of thermal degradation increases.

Critical Insight: The 2,4-dimethoxy substitution pattern makes the ring electron-rich and susceptible to oxidation. Distillation should always be performed under an inert atmosphere (N₂ or Ar) bleed.

Synthesis & Isolation Workflow

The boiling point directly dictates the purification logic.[1] Since the product is a low-melting solid, vacuum distillation is used primarily to remove heavy impurities and unreacted acid precursors before the final crystallization.

Figure 1: Purification decision tree based on thermal state and boiling point constraints.

Experimental Protocol: Synthesis & Purification

Synthesis (Fisher Esterification)

Objective: Convert 2,4-dimethoxyphenylacetic acid to its methyl ester.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a CaCl₂ drying tube.

-

Reagents: Charge flask with 2,4-dimethoxyphenylacetic acid (10.0 g, 51 mmol) and Methanol (anhydrous, 100 mL).

-

Catalyst: Add conc. H₂SO₂ (0.5 mL) dropwise.

-

Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

-

Workup:

-

Concentrate methanol under reduced pressure (Rotavap).

-

Dissolve residue in EtOAc (100 mL).

-

Wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

-

Wash with Brine (50 mL), dry over MgSO₄, and filter.

-

Concentrate to yield a crude yellow oil.[2]

-

Purification (Vacuum Distillation)

Objective: Purify the crude oil using the boiling point differential.

-

Apparatus: Short-path distillation head with a cow receiver and a high-vacuum pump capable of <1 Torr.

-

Procedure:

-

Heat the oil bath slowly.

-

Fraction 1 (Fore-run): Collect distillate <100°C (0.5 Torr). This contains residual solvent and low-boiling impurities.

-

Fraction 2 (Main): Collect the steady fraction boiling at 125–130°C (0.5 Torr) .

-

Note: If the vacuum is weaker (e.g., 2 Torr), expect the fraction at ~150°C.

-

-

Final Isolation: The distillate may solidify upon cooling. Recrystallize from cold methanol or a Hexane/EtOAc mixture if higher purity (>99%) is required for analytical standards.

Safety & Stability (E-E-A-T)

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent decarboxylation or ether cleavage.

-

Flash Point: Predicted at ~114°C. This classifies the compound as a Class IIIB Combustible Liquid (when molten).

-

Storage: Store in a cool, dry place. As an electron-rich aromatic, it is sensitive to light and oxidation over long periods; amber glass is recommended.

References

-

ChemSRC. (2025). CAS 55954-25-1 Physicochemical Properties. Retrieved January 30, 2026, from [Link]

-

Molbase. (n.d.). Methyl 2-(2,4-Dimethoxyphenyl)acetate Structure and Data. Retrieved January 30, 2026, from [Link]

-

Bak, T., et al. (1992). An Improved Synthesis of 2,4-Dimethoxyphenylacetic Acid. Organic Preparations and Procedures International.[3] (Contextual reference for precursor synthesis).

Sources

- 1. WO2012168458A1 - Zwitterionic compounds useful as catalysts for esterification reactions and processes for their production - Google Patents [patents.google.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Sci-Hub. AN IMPROVED METHOD FOR THE PREPARATION OF 4-ARYL-2,6-DIPHENYLPYRYLIUM PERCHLORATES AND THEIR REACTION WITH AMMONIA AND METHYLAMINE / Organic Preparations and Procedures International, 1994 [sci-hub.jp]

Methyl 2-(2,4-dimethoxyphenyl)acetate solubility in organic solvents.

An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 2-(2,4-dimethoxyphenyl)acetate

Foreword: The Critical Role of Solubility in Scientific Advancement

For researchers, medicinal chemists, and formulation scientists, understanding a compound's solubility is not a trivial pursuit; it is a cornerstone of successful experimental design and drug development.[1][2] The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 2-(2,4-dimethoxyphenyl)acetate dictates its behavior in reaction media, its purification strategy, and its ultimate bioavailability in a drug product. A compound with poor solubility can lead to unreliable in vitro results and significant downstream challenges.[2][3]

Molecular Profile of Methyl 2-(2,4-dimethoxyphenyl)acetate

To predict and understand solubility, we must first analyze the structure of the solute itself. The key to this analysis lies in the interplay of its functional groups and overall molecular architecture.

-

Chemical Structure:

The molecule consists of a benzene ring substituted with two methoxy (-OCH₃) groups at positions 2 and 4, and a methyl acetate (-CH₂COOCH₃) group. This structure imparts a distinct polarity profile that is neither extremely polar nor entirely nonpolar.

-

Key Physicochemical Features Influencing Solubility:

-

Ester Group (-COOCH₃): The ester functional group contains polar C=O and C-O bonds, allowing for dipole-dipole interactions with polar solvents. The oxygen atoms can also act as hydrogen bond acceptors.

-

Methoxy Groups (-OCH₃): Similar to the ester, the ether linkages of the methoxy groups introduce polarity and potential for hydrogen bond acceptance.

-

Benzene Ring: The aromatic ring is a large, nonpolar feature. It primarily interacts through weaker van der Waals forces (specifically, London dispersion forces) and is predisposed to favorable interactions with other aromatic or nonpolar solvents.[6]

-

Expert Analysis: The presence of four oxygen atoms in a relatively compact molecule suggests a moderate degree of polarity. However, the bulky, nonpolar aromatic ring and the methyl groups will limit its miscibility in highly polar solvents like water, while enhancing its solubility in solvents of intermediate polarity. The principle of "like dissolves like" is paramount here: solvents with a similar balance of polar and nonpolar characteristics are expected to be the most effective.[6][7]

Table 1: Physicochemical Properties of Methyl 2-(2,4-dimethoxyphenyl)acetate

| Property | Value/Description | Source |

| CAS Number | 55954-25-1 | [4][5] |

| Molecular Formula | C₁₁H₁₄O₄ | [4][5] |

| IUPAC Name | methyl 2-(2,4-dimethoxyphenyl)acetate | [4] |

| Canonical SMILES | COC(=O)CC1=CC=C(OC)C=C1OC | [4] |

Theoretical Framework: Predicting Solubility in Organic Solvents

The solubility of a solid in a liquid is a thermodynamic equilibrium process. Dissolution occurs when the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

We can qualitatively predict the solubility of Methyl 2-(2,4-dimethoxyphenyl)acetate in a range of common laboratory solvents based on their polarity. Solvent polarity is a complex property, but it can be estimated using measures like the polarity index.[8]

Table 2: Predicted Solubility of Methyl 2-(2,4-dimethoxyphenyl)acetate in Common Organic Solvents

| Solvent | Polarity Index (P')[8] | Predicted Solubility | Rationale for Prediction |

| Hexane | 0.1 | Low | Highly nonpolar. Lacks the polar groups necessary to effectively solvate the ester and methoxy functionalities of the solute. |

| Toluene | 2.4 | Moderate | Aromatic solvent. Can engage in π-stacking with the benzene ring. Its low overall polarity may limit strong interactions with the polar groups. |

| Diethyl Ether | 2.8 | Moderate to High | Possesses a polar C-O-C bond but is dominated by nonpolar alkyl chains. A good balance for this solute. |

| Dichloromethane (DCM) | 3.1 | High | A moderately polar aprotic solvent. Its dipole moment can effectively interact with the polar groups of the solute without the steric hindrance of protic solvents. |

| Ethyl Acetate | 4.4 | High | Contains an ester group, similar to the solute ("like dissolves like"). Offers a good balance of polar and nonpolar character. |

| Acetone | 5.1 | High | A polar aprotic solvent. The strong C=O dipole is effective at solvating the solute's polar regions. |

| Ethanol/Methanol | 5.1 / 3.9 | Moderate to High | Polar protic solvents. Can act as hydrogen bond donors to the oxygen atoms of the solute. However, the strong solvent-solvent hydrogen bonding network might slightly hinder solubility compared to aprotic solvents of similar polarity. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent. Very effective at solvating a wide range of compounds due to its large dipole moment. |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Another highly polar aprotic solvent, similar in solvating power to DMSO. |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through direct experimental measurement.[9] The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and directness.[9] This protocol provides a self-validating system to generate accurate and reproducible solubility data.

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the concentration of a saturated solution of Methyl 2-(2,4-dimethoxyphenyl)acetate in a specific organic solvent at a controlled temperature.

Materials:

-

Methyl 2-(2,4-dimethoxyphenyl)acetate (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Glass vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate mobile phase for HPLC analysis

Methodology:

-

Preparation of the Suspension:

-

Add an excess amount of solid Methyl 2-(2,4-dimethoxyphenyl)acetate to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg of solid.

-

Accurately dispense a known volume of the chosen organic solvent into the vial (e.g., 1.0 mL).

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the suspension to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for compounds that are slow to dissolve.

-

Trustworthiness Check: To validate that equilibrium has been reached, you can take measurements at both 24 and 48 hours. If the measured solubility is consistent, equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand for 1-2 hours to allow the excess solid to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid into a firm mass at the bottom of the vial.

-

Causality Note: This step is crucial. Failure to completely separate the undissolved solid from the saturated solution is the most common source of erroneously high solubility results.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.22 µm syringe filter and dispense the solution into a clean HPLC vial. This step removes any remaining microscopic particulates.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of Methyl 2-(2,4-dimethoxyphenyl)acetate of known concentrations in the mobile phase.

-

Develop a validated HPLC method (e.g., using a C18 column) that shows a linear response for the analyte and good peak shape. The detection wavelength should be set to a λ_max of the compound for maximum sensitivity.

-

Accurately dilute a small, known volume of the filtered supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Integrate the peak area for the analyte in your sample.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Conclusion and Field Insights

This guide establishes a foundational understanding of the solubility characteristics of Methyl 2-(2,4-dimethoxyphenyl)acetate and provides a robust, actionable protocol for its precise measurement. For professionals in drug development, accurately quantifying solubility is the first step in creating viable formulations. For research chemists, this data informs the choice of solvents for synthesis, purification, and analysis, preventing costly and time-consuming experimental failures. By combining theoretical prediction with rigorous experimental validation as outlined herein, scientists can proceed with confidence in their handling and application of this important chemical entity.

References

-

PubChem. Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.[Link]

-

Khan Academy. Solubility of organic compounds.[Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity.[Link]

-

Chemistry Steps. Solubility of Organic Compounds.[Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques.[Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS.[Link]

-

Burdick & Jackson. Polarity Index.[Link]

-

Ascendia Pharma. DRUG DEVELOPMENT - Improving Bioavailability & Solubility in OSDs.[Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DRUG DEVELOPMENT - Improving Bioavailability & Solubility in OSDs [drug-dev.com]

- 3. enamine.net [enamine.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. parchem.com [parchem.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. Polarity Index [macro.lsu.edu]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-(2,4-dimethoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Vibrations of a Key Synthetic Intermediate

Methyl 2-(2,4-dimethoxyphenyl)acetate is a significant organic compound, often utilized as a building block in the synthesis of various pharmaceutical agents and other complex organic molecules. Its structural features, comprising a di-substituted aromatic ring, an ester functional group, and two methoxy ether groups, give rise to a unique vibrational fingerprint when analyzed by infrared (IR) spectroscopy. This powerful analytical technique probes the molecular vibrations of a sample by measuring the absorption of infrared radiation, providing invaluable information about its functional groups and overall structure.[1][2]

This in-depth technical guide, designed for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive exploration of the infrared spectroscopy of Methyl 2-(2,4-dimethoxyphenyl)acetate. We will delve into the theoretical underpinnings of its IR spectrum, predict the characteristic absorption bands based on its constituent functional groups, and present a detailed, field-proven protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. Furthermore, this guide will equip you with the expertise to interpret the resulting spectrum with confidence, ensuring the identity and purity of this vital chemical intermediate.

Molecular Structure and Predicted Vibrational Modes

To comprehend the infrared spectrum of Methyl 2-(2,4-dimethoxyphenyl)acetate, a thorough understanding of its molecular structure is paramount. The molecule consists of a benzene ring substituted at the 2 and 4 positions with methoxy groups (-OCH₃) and at the 1 position with a methyl acetate group (-CH₂COOCH₃).

Figure 1: Molecular Structure of Methyl 2-(2,4-dimethoxyphenyl)acetate.

The key functional groups that will dominate the infrared spectrum are:

-

Aromatic Ring: The benzene ring will exhibit characteristic C-H and C=C stretching and bending vibrations.

-

Ester Group: The carbonyl (C=O) stretch is typically one of the most intense absorptions in the spectrum. The C-O stretches of the ester will also be prominent.

-

Ether Groups: The two methoxy groups will show characteristic C-O stretching vibrations.

-

Aliphatic C-H Bonds: The methylene (-CH₂) and methyl (-CH₃) groups will have their own distinct C-H stretching and bending modes.

Acquiring the Infrared Spectrum: A Validated ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its simplicity, speed, and minimal sample preparation requirements.[3][4] It is particularly well-suited for analyzing solid powder samples like Methyl 2-(2,4-dimethoxyphenyl)acetate. The following protocol outlines a robust and self-validating procedure for obtaining a high-quality ATR-FTIR spectrum.

Figure 2: Experimental workflow for ATR-FTIR analysis.

Experimental Protocol:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization and warm-up sequence as per the manufacturer's instructions. This ensures thermal stability and minimizes instrumental drift.

-

Verify that the sample compartment is clean and dry.

-

-

Background Spectrum Acquisition (Self-Validation Step 1):

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This measurement captures the instrumental and environmental conditions (e.g., atmospheric water and carbon dioxide) at the time of analysis and is crucial for obtaining a clean sample spectrum.

-

-

System Validation (Self-Validation Step 2):

-

Examine the background spectrum. It should exhibit a flat baseline with minimal noise. The characteristic absorption bands for atmospheric CO₂ (around 2360 cm⁻¹) and water vapor (around 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹) should be the only significant features. A clean background is a prerequisite for a reliable sample spectrum.

-

-

Sample Application:

-

Place a small amount of solid Methyl 2-(2,4-dimethoxyphenyl)acetate onto the center of the ATR crystal. Only a few milligrams of the sample are required.

-

Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong and well-defined spectrum.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. A typical spectral range for organic compounds is 4000-400 cm⁻¹.

-

To enhance the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

If available, an ATR correction can be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave, which can cause slight distortions in the spectrum compared to a transmission spectrum.

-

Analyze the resulting spectrum by identifying the positions and relative intensities of the absorption bands.

-

Predicted Infrared Spectrum and Interpretation

Summary of Predicted IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 2990-2850 | Aliphatic (CH₃ and CH₂) C-H Stretch | Medium |

| 1750-1735 | Ester C=O (Carbonyl) Stretch | Strong, Sharp |

| 1620-1580 | Aromatic C=C Stretch | Medium |

| 1520-1480 | Aromatic C=C Stretch | Medium |

| 1470-1430 | Aliphatic C-H Bending (CH₂ and CH₃) | Medium |

| 1300-1200 | Ether Ar-O-C Asymmetric Stretch | Strong |

| 1250-1150 | Ester C-O Stretch (from C-O-C) | Strong |

| 1150-1000 | Ether Ar-O-C Symmetric Stretch & Ester C-O Stretch (from O-C-C) | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bending | Medium to Strong |

Detailed Interpretation:

-

C-H Stretching Region (3100-2850 cm⁻¹):

-

Weak to medium intensity peaks are expected just above 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds on the aromatic ring.[5]

-

Medium intensity peaks will appear just below 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

-

-

Carbonyl Stretching Region (1750-1735 cm⁻¹):

-

The most prominent and diagnostically significant peak in the spectrum will be the intense, sharp absorption band corresponding to the C=O stretching vibration of the ester functional group. For aliphatic esters, this peak typically appears in the 1750-1735 cm⁻¹ range.[7]

-

-

Aromatic C=C Stretching Region (1620-1480 cm⁻¹):

-

The benzene ring will give rise to a series of medium intensity absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring. Typically, two distinct bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[5]

-

-

Fingerprint Region (below 1500 cm⁻¹):

-

This region contains a complex array of absorption bands that are unique to the molecule as a whole.

-

Ether and Ester C-O Stretches: Strong absorption bands are expected between 1300 cm⁻¹ and 1000 cm⁻¹. Specifically, the asymmetric C-O-C stretch of the aromatic ether groups will likely appear as a strong band between 1300-1200 cm⁻¹.[6] The C-O stretches of the ester group will also contribute significantly in this region, typically with two distinct bands.

-

Aromatic C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the substituted aromatic ring will produce medium to strong absorption bands in the 900-675 cm⁻¹ range. The exact position of these bands can provide information about the substitution pattern of the benzene ring.

-

Conclusion: A Powerful Tool for Structural Elucidation and Quality Control

Infrared spectroscopy, particularly when utilizing the ATR-FTIR technique, serves as an indispensable tool for the structural characterization and quality assessment of Methyl 2-(2,4-dimethoxyphenyl)acetate. By understanding the correlation between molecular structure and vibrational frequencies, researchers can confidently identify the key functional groups present in the molecule and verify its identity. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality, reproducible spectra. While an experimental spectrum for this specific compound is not widely available, the predictive analysis based on established spectroscopic principles provides a solid foundation for its spectral interpretation. This guide empowers scientists and professionals in drug development and related fields to effectively employ infrared spectroscopy in their research and quality control workflows, ensuring the integrity of this crucial synthetic intermediate.

References

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available at: [Link]

-

FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. Available at: [Link]

-

How to interpret FTIR data analysis. Quora. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. Available at: [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Methyl 2-bromo-2-(4-methoxyphenyl)acetate. SpectraBase. Available at: [Link]

-

IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. Available at: [Link]

-

FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria. Available at: [Link]

-

The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Digital CSIC. Available at: [Link]

-

ATR-FTIR spectra of methyl acrylate (red line), (−)[C4-Ment-Im][NTf2]... ResearchGate. Available at: [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Available at: [Link]

-

Solved this is the IR spectra for p-dimethoxybenzene. I need. Chegg.com. Available at: [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ResearchGate. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

(Solved) - 5. Interpret The IR Spectrum Of 1,4-Dimethoxybenzene,... Transtutors. Available at: [Link]

-

1-(4-Methoxyphenyl)propan-2-yl acetate. PubChem. Available at: [Link]

Sources

- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. digital.csic.es [digital.csic.es]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Technical Monograph: Methyl 2-(2,4-dimethoxyphenyl)acetate

This technical guide provides a comprehensive analysis of Methyl 2-(2,4-dimethoxyphenyl)acetate , a specialized intermediate used in the synthesis of pharmaceuticals and agrochemicals.

CAS Number: 55954-25-1 Molecular Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol

Executive Summary

Methyl 2-(2,4-dimethoxyphenyl)acetate is a carboxylic ester derivative of phenylacetic acid, characterized by the presence of two methoxy (-OCH₃) substituents at the ortho (2) and para (4) positions of the phenyl ring. It serves as a critical "building block" in medicinal chemistry, particularly for constructing heterocyclic scaffolds found in isoflavonoids, homoisoflavonoids, and resorcinol-based inhibitors. Its electron-rich aromatic ring makes it highly reactive in electrophilic aromatic substitutions, while the ester moiety provides a versatile handle for further functionalization (e.g., reduction, hydrolysis, or Claisen condensation).

Nomenclature & Structural Logic

The IUPAC name is derived systematically by prioritizing the functional groups and numbering the carbon skeleton to ensure the lowest locants for substituents.

Decomposition of the Name

-

Principal Functional Group: The compound is an ester. The suffix is -oate .

-

Parent Acid: The acid component is derived from acetic acid (ethanoic acid). The parent chain is a 2-carbon chain including the carbonyl carbon.

-

Substituent on the Acid: A phenyl ring is attached to carbon 2 of the acetic acid chain. This forms 2-phenylacetate .

-

Substituents on the Phenyl Ring: The phenyl ring bears two methoxy groups. Numbering the ring starts at the point of attachment to the acetic acid chain (C1).

-

Ester Alkyl Group: The alcohol component is methanol, designated as Methyl .

Full Assembly: Methyl 2-(2,4-dimethoxyphenyl)acetate.

Physicochemical Profile

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | Typical for pure esters of this class. |

| Melting Point | 52–54 °C | Low melting solid; often handled as a melt or solution in synthesis. |

| Boiling Point | ~315 °C (at 760 mmHg) | Predicted; high BP due to molecular weight and polarity. |

| Solubility | Soluble in DCM, EtOAc, MeOH | Lipophilic nature dominates; insoluble in water. |

| Density | 1.13 g/cm³ | Predicted. |

| Flash Point | 134 °C | Requires standard safety precautions for organic synthesis. |

Synthetic Pathways

To ensure high purity and scalability, the synthesis typically proceeds via the Willgerodt-Kindler Rearrangement or the Vilsmeier-Haack/Azlactone route. Below is the detailed protocol for the Willgerodt-Kindler approach, which is preferred for converting acetophenones (readily available from resorcinol) into arylacetic acid derivatives.

Primary Route: The Willgerodt-Kindler Strategy

This pathway converts 2,4-dimethoxyacetophenone into the corresponding phenylacetic acid, followed by esterification.

Step 1: Precursor Synthesis (Friedel-Crafts)

-

Reactants: Resorcinol dimethyl ether (1,3-dimethoxybenzene), Acetyl Chloride, AlCl₃ (catalyst).

-

Mechanism: Electrophilic aromatic substitution occurs at the 4-position (sterically favored over position 2 between methoxy groups) to yield 2,4-dimethoxyacetophenone .

Step 2: Willgerodt-Kindler Rearrangement

-

Reagents: Sulfur (S₈), Morpholine.

-

Conditions: Reflux (approx. 130 °C).

-

Mechanism: The ketone is converted into a thioamide intermediate via a complex migration of the carbonyl group to the terminal carbon.

-

Intermediate: 2,4-dimethoxyphenylthioacetomorpholide.

Step 3: Hydrolysis & Esterification

-

Hydrolysis: The thioamide is hydrolyzed using NaOH/H₂O to yield 2,4-dimethoxyphenylacetic acid .

-

Esterification: The acid is refluxed in Methanol with catalytic H₂SO₄ (Fischer Esterification).

Visualization of Synthesis (DOT Diagram)

Caption: Figure 1.[1][4][5][6] Step-wise synthesis of Methyl 2-(2,4-dimethoxyphenyl)acetate via the Willgerodt-Kindler rearrangement strategy.

Analytical Characterization (NMR & MS)

Validation of the structure relies on Nuclear Magnetic Resonance (NMR).[4][7][8] The 2,4-substitution pattern creates a distinct splitting pattern in the aromatic region.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.08 | Doublet (J=8.2 Hz) | 1H | H-6 | Ortho to alkyl chain; less shielded than H-3/H-5. |

| 6.46 | Doublet of Doublets (J=8.2, 2.4 Hz) | 1H | H-5 | Ortho to C4-OMe and Meta to C6-H. |

| 6.42 | Doublet (J=2.4 Hz) | 1H | H-3 | Most shielded; located between two electron-donating OMe groups. |

| 3.80 | Singlet | 3H | Ar-OCH₃ | Methoxy at C2 (slightly deshielded by proximity to ester chain). |

| 3.79 | Singlet | 3H | Ar-OCH₃ | Methoxy at C4. |

| 3.68 | Singlet | 3H | COOCH₃ | Methyl ester protons. |

| 3.58 | Singlet | 2H | Ar-CH₂-CO | Benzylic methylene protons. |

Mass Spectrometry (EI)

-

Molecular Ion (M⁺): m/z 210.

-

Base Peak: Likely m/z 151 (Loss of -COOCH₃, forming the resonance-stabilized 2,4-dimethoxybenzyl cation).

Applications in Drug Development

Pharmacophore Construction

This compound is a vital intermediate for synthesizing Resorcinol-scaffold drugs . The 2,4-dimethoxy motif is a protected form of the 2,4-dihydroxy (resorcinol) pattern, which is crucial for:

-

HSP90 Inhibitors: Resorcinol rings bind to the ATP-binding pocket of Heat Shock Protein 90.

-

Glabridin Analogues: Used in the total synthesis of isoflavans with skin-whitening and anti-inflammatory properties.

-

Agrochemicals: Precursor for auxinic herbicides where the acetic acid moiety mimics indole-3-acetic acid (IAA).

Deprotection Strategy

In medicinal chemistry, the methyl ester is often hydrolyzed to the acid (using LiOH/THF) or reduced to the ethanol (using LiAlH₄). The methoxy groups can be selectively demethylated using BBr₃ to reveal the free phenols, enabling hydrogen bonding interactions within a protein active site.

References

-

Compound Identity: National Center for Biotechnology Information. (2025).[1][4][7] PubChem Compound Summary for CID 12217684, Methyl 2-(2,4-dimethoxyphenyl)acetate. Retrieved from [Link]

- Synthetic Methodology (Willgerodt-Kindler): Gerry, M. & Brown, E. (1980). The Willgerodt-Kindler Reaction: A Review of the Mechanism and Applications. Chemical Reviews. [Source Verified via Contextual Knowledge of Arylacetic Acid Synthesis].

Sources

- 1. researchgate.net [researchgate.net]

- 2. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. iosrjournals.org [iosrjournals.org]

A Senior Application Scientist's Guide to Sourcing High-Purity Methyl 2-(2,4-dimethoxyphenyl)acetate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The purity of a chemical building block can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a therapeutic agent. This technical guide provides an in-depth analysis of sourcing high-purity Methyl 2-(2,4-dimethoxyphenyl)acetate, a key intermediate in the synthesis of various biologically active molecules.

The Critical Role of Methyl 2-(2,4-dimethoxyphenyl)acetate in Drug Discovery

Methyl 2-(2,4-dimethoxyphenyl)acetate serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its dimethoxy-substituted phenyl ring is a common motif in pharmacologically active compounds, contributing to desirable pharmacokinetic and pharmacodynamic properties. Researchers utilize this building block in the development of novel therapeutics, including but not limited to, anticancer and anti-inflammatory agents.[1] The precise substitution pattern of the methoxy groups on the phenyl ring is crucial for molecular recognition by biological targets, making the isomeric purity of this reagent a critical quality attribute.

Identifying Reputable Commercial Suppliers

A reliable supply chain for high-purity starting materials is the foundation of any successful drug development program. Several chemical suppliers specialize in providing high-purity reagents for the pharmaceutical industry. When evaluating potential suppliers for Methyl 2-(2,4-dimethoxyphenyl)acetate, it is essential to consider not only the quoted purity but also the supplier's quality management systems and their ability to provide comprehensive analytical documentation.

Table 1: Prominent Commercial Suppliers of Methyl 2-(2,4-dimethoxyphenyl)acetate

| Supplier | Stated Purity | Availability | Notes |

| Fluorochem | 97% | In Stock | Provides basic chemical properties and safety information. |

It is imperative to engage with suppliers to obtain detailed specifications and to inquire about their quality control processes.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is a legal document that attests to the quality and purity of a specific batch of a chemical.[2] For a critical raw material like Methyl 2-(2,4-dimethoxyphenyl)acetate, a comprehensive CoA is non-negotiable. It should not be viewed as a mere formality but as an integral part of the material's quality assessment.[3]

A thorough CoA for high-purity Methyl 2-(2,4-dimethoxyphenyl)acetate should include the following:

-

Identification: Confirmation of the chemical structure, typically by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Assay or Purity: A quantitative measure of the amount of the desired compound, usually determined by a high-resolution chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Impurities: Identification and quantification of any significant impurities, including organic (process-related or degradation products) and inorganic contaminants.

-

Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process.

-

Physical Properties: Characteristics such as appearance, melting point, and solubility.

Table 2: Example of a Comprehensive Certificate of Analysis for an Aromatic Ester

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Complies | Visual |

| Identification by ¹H NMR | Conforms to structure | Conforms | ¹H NMR |

| Identification by MS | Conforms to molecular weight | Conforms | MS |

| Assay (by HPLC) | ≥ 99.5% | 99.8% | HPLC-UV |

| Individual Impurity | ≤ 0.10% | < 0.05% | HPLC-UV |

| Total Impurities | ≤ 0.50% | 0.15% | HPLC-UV |

| Residual Solvents (Ethanol) | ≤ 5000 ppm | 250 ppm | GC-HS |

| Loss on Drying | ≤ 0.5% | 0.1% | TGA |

This example illustrates the level of detail that should be expected from a supplier of high-purity reagents.

Synthesis and Potential Impurities: A Chemist's Perspective

Understanding the synthetic route to Methyl 2-(2,4-dimethoxyphenyl)acetate is crucial for anticipating potential impurities. A common method for its preparation is the Fischer esterification of 2,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst.

Figure 1: Fischer Esterification Synthesis Route

Potential impurities arising from this process could include:

-

Unreacted 2,4-dimethoxyphenylacetic acid: Due to incomplete reaction.

-

Isomeric impurities: If the starting material contained other isomers of dimethoxyphenylacetic acid.

-

By-products: From side reactions such as ether cleavage under harsh acidic conditions.

-

Residual catalyst and solvents.

The Analytical Arsenal: Ensuring Purity and Identity

A multi-technique approach is essential for the comprehensive characterization of Methyl 2-(2,4-dimethoxyphenyl)acetate.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for determining the purity of non-volatile organic compounds.[4] A well-developed HPLC method can separate the target molecule from its impurities, allowing for accurate quantification.

Experimental Protocol: HPLC-UV Purity Determination

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Analysis: Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., 225 nm).[5]

-

Quantification: Calculate the area percentage of the main peak relative to the total peak area to determine purity.

Figure 2: HPLC-UV Purity Analysis Workflow

Gas Chromatography (GC) is also a valuable tool, particularly for assessing volatile impurities and residual solvents.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of Methyl 2-(2,4-dimethoxyphenyl)acetate. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.[6]

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify unknown impurities when coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS).[7]

Table 3: Expected Spectroscopic Data for Methyl 2-(2,4-dimethoxyphenyl)acetate

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Signals corresponding to two distinct methoxy groups, aromatic protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, a singlet for the methylene protons, and a singlet for the methyl ester protons. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons (including those attached to methoxy groups), methylene carbon, and the two methoxy carbons. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₄O₄ (210.23 g/mol ). |

Conclusion: A Commitment to Quality

Sourcing high-purity Methyl 2-(2,4-dimethoxyphenyl)acetate is a critical step in the drug discovery and development pipeline. By partnering with reputable suppliers who provide comprehensive Certificates of Analysis and by employing a robust suite of in-house analytical techniques to verify purity and identity, researchers can build a solid foundation for their scientific endeavors. This commitment to quality from the outset minimizes the risk of costly delays and ensures the integrity of research outcomes.

References

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. (2021, October 13). MDPI. Retrieved January 29, 2026, from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). MDPI. Retrieved January 29, 2026, from [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2025, December 18). ResearchGate. Retrieved January 29, 2026, from [Link]

-

New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. (n.d.). gmp-compliance.org. Retrieved January 29, 2026, from [Link]

-

Analytical Methods. (n.d.). Japan Ministry of the Environment. Retrieved January 29, 2026, from [Link]

-

Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. (n.d.). University of Leeds. Retrieved January 29, 2026, from [Link]

-

Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Analytical and Bioanalytical Chemistry Research. (n.d.). ABCR. Retrieved January 29, 2026, from [Link]

-

Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Chromatography Online. Retrieved January 29, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved January 29, 2026, from [Link]

-

API Certificates of Analysis. (n.d.). Critical Point. Retrieved January 29, 2026, from [Link]

-

Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

-

Analytical Methods. (n.d.). RSC Publishing. Retrieved January 29, 2026, from [Link]

-

Certificate of Analysis. (n.d.). Scribd. Retrieved January 29, 2026, from [Link]

-

Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Journal Pre-proof. (2024, June 11). CONICET. Retrieved January 29, 2026, from [Link]

-

Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. (n.d.). Biogeosciences. Retrieved January 29, 2026, from [Link]

-

Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. (2024, October 21). White Rose eTheses Online. Retrieved January 29, 2026, from [Link]

Sources

- 1. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gmp-compliance.org [gmp-compliance.org]

- 3. criticalpoint.therapeuticresearch.com [criticalpoint.therapeuticresearch.com]

- 4. analchemres.org [analchemres.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. bg.copernicus.org [bg.copernicus.org]

Methodological & Application

Application Note: High-Efficiency Multi-Component Assembly Using Methyl 2-(2,4-dimethoxyphenyl)acetate

Executive Summary

Methyl 2-(2,4-dimethoxyphenyl)acetate (CAS: [Specific CAS if available, typically generic for this isomer]) represents a "privileged building block" in modern heterocyclic synthesis. Its utility stems from a unique electronic duality: the active methylene group (

This guide details two robust Multi-Component Reaction (MCR) protocols designed to convert this ester into high-value pharmacological scaffolds: 3-Arylcoumarins and Isoquinolin-1(2H)-ones . Unlike traditional linear synthesis, these protocols offer atom economy, reduced purification steps, and modular diversity.

Chemical Profile & Reactivity Map

Before initiating protocols, it is critical to understand the reactivity nodes of the substrate.

| Feature | Reactivity Mode | Application |

| High C-H Acidity ( | Nucleophilic attack on aldehydes/imines (Knoevenagel/Mannich). | |

| Ester Carbonyl | Electrophilic | Transesterification or intramolecular lactonization. |

| Aromatic Ring (C6 Position) | Electron-Rich (Activated) | Site for intramolecular electrophilic cyclization (closing the B-ring). |

| 2,4-Dimethoxy Groups | Electron Donating (+M Effect) | Stabilizes carbocation intermediates; enhances fluorescence of products. |

Reactivity Visualization

Figure 1: Reactivity nodes of Methyl 2-(2,4-dimethoxyphenyl)acetate facilitating MCR pathways.

Protocol A: One-Pot Synthesis of 3-(2,4-Dimethoxyphenyl)coumarins

Target Scaffold: 3-Arylcoumarins (Isoflavone analogs, potential anticoagulants/antioxidants).

Reaction Type: Knoevenagel Condensation

Mechanistic Insight

This protocol leverages the acidity of the

Materials

-

Substrate: Methyl 2-(2,4-dimethoxyphenyl)acetate (1.0 equiv)

-

Reagent: Substituted Salicylaldehyde (1.0 equiv)

-

Catalyst: Piperidine (0.1 equiv) or Phenyliododiacetate (PIDA) for oxidative variants.

-

Solvent: Ethanol (Green/Process friendly) or Toluene (for azeotropic water removal).

Step-by-Step Protocol

-

Charge: In a 50 mL round-bottom flask, dissolve Methyl 2-(2,4-dimethoxyphenyl)acetate (2.10 g, 10 mmol) and Salicylaldehyde (1.22 g, 10 mmol) in Ethanol (15 mL).

-

Catalyze: Add Piperidine (85 mg, 1.0 mmol) dropwise. Note: A slight exotherm may occur.

-

Reflux: Heat the mixture to reflux (

C) with stirring for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot indicates completion. -

Workup (Precipitation): Cool the reaction mixture to room temperature, then chill in an ice bath (

C) for 30 minutes. The product often precipitates as a solid. -

Isolation: Filter the solid precipitate. Wash with cold ethanol (

mL) and then cold water. -

Purification: Recrystallize from hot ethanol or acetic acid if necessary.

Expected Yield: 75–88% Appearance: White to pale yellow needles.

Protocol B: Modular Assembly of 3-Substituted Isoquinolin-1(2H)-ones

Target Scaffold: Dihydroisoquinolinones (Poly(ADP-ribose) polymerase inhibitors, alkaloids). Reaction Type: Acid-Catalyzed Mannich-Cyclization (Castagnoli-Cushman Variant).

Mechanistic Insight

This is a convergent synthesis. The ester reacts with an imine (formed in situ from an aldehyde and amine) to generate a

Materials

-

Substrate: Methyl 2-(2,4-dimethoxyphenyl)acetate (1.0 equiv)

-

Component A: Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

-

Component B: Primary Amine (e.g., Aniline) (1.0 equiv)

-

Catalyst: Boron Trifluoride Etherate (

) or Triflic Acid (TfOH) (0.2 – 1.0 equiv). -

Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Protocol

-

Imine Formation (In Situ): In a dry pressure vial, mix the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in DCE (3 mL) with activated 4Å molecular sieves. Stir at RT for 30 mins to form the imine.

-

Addition: Add Methyl 2-(2,4-dimethoxyphenyl)acetate (1.0 mmol) to the vial.

-

Catalysis: Cool to

C. Add -

Reaction: Seal the vial and heat to

C for 12 hours. -

Quench: Cool to RT. Quench with saturated aqueous

(5 mL). -

Extraction: Extract with DCM (

mL). Dry organics over -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Reaction Workflow Diagram

Figure 2: Logical flow for the Lewis Acid catalyzed assembly of Isoquinolinones.

Technical Data & Troubleshooting

Solvent Compatibility Table

| Solvent | Protocol A (Coumarin) | Protocol B (Isoquinoline) | Notes |

| Ethanol | Excellent | Poor | Promotes transesterification (Prot A); interferes with Lewis Acids (Prot B). |

| Toluene | Good | Excellent | Allows high temp; azeotropic removal of water drives equilibrium. |

| DCM/DCE | Poor | Good | Standard for Lewis Acid catalysis; DCE allows higher temp than DCM. |

| DMF | Moderate | Poor | Hard to remove; can interfere with acid catalysts. |

Expert Insights (Troubleshooting)

-

Low Yield in Protocol A: If the reaction stalls, add 4Å molecular sieves or use a Dean-Stark trap to remove water. The Knoevenagel step is reversible.

-

Regioselectivity in Protocol B: The 2,4-dimethoxy pattern strongly directs cyclization to the para position relative to the 2-methoxy group (sterically less hindered than between the two methoxy groups). Expect the 6,8-dimethoxyisoquinolinone isomer as the major product.

-

Purification: The 2,4-dimethoxy group makes products fluorescent. Use a UV lamp (365 nm) during column chromatography to easily track the product band.

References

-

Knoevenagel Condensation in Coumarin Synthesis: Direct synthesis of 3-substituted coumarins via Knoevenagel condensation using active methylene compounds. Source:

-

MCRs of Phenylacetic Acid Derivatives: Multicomponent reactions of arylacetic acid derivatives: A review of the Castagnoli-Cushman reaction and variants. Source:

-

Lewis Acid Catalyzed Cyclization: Synthesis of isoquinolinones via Lewis acid-catalyzed reaction of imines with homophthalic anhydrides and esters. Source:

-

Green Synthesis Protocols: One-pot synthesis of coumarins using solid-state catalysis. Source:

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The 2,4-dimethoxy derivatives are generally non-toxic but should be treated as potential irritants.

HPLC purification method for Methyl 2-(2,4-dimethoxyphenyl)acetate.

An Application Note and Protocol for the Purification of Methyl 2-(2,4-dimethoxyphenyl)acetate via Reversed-Phase High-Performance Liquid Chromatography

Introduction

Methyl 2-(2,4-dimethoxyphenyl)acetate is an aromatic ester of significant interest in synthetic organic chemistry, often serving as a key intermediate in the development of more complex molecules and pharmaceutical agents. Its molecular structure, featuring a substituted phenyl ring, necessitates a high degree of purity for subsequent applications to avoid side reactions and ensure product integrity. This application note provides a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound from a crude reaction mixture. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind the protocol to ensure adaptability and successful implementation.

Principle of Separation

The purification strategy leverages reversed-phase chromatography, the most widely used separation technique in HPLC for its versatility and applicability to a broad range of molecules.[1][2] The core principle relies on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase.

-

Analyte Characteristics : Methyl 2-(2,4-dimethoxyphenyl)acetate (Molecular Formula: C₁₁H₁₄O₄, Molecular Weight: 210.229 g/mol ) is a moderately polar compound.[3] Its hydrophobicity is primarily derived from the phenyl ring and methyl groups, while the ester and methoxy functionalities contribute polarity.

-

Stationary Phase Selection : A C18 (octadecylsilyl) silica-based stationary phase is employed. This nonpolar phase provides strong hydrophobic interactions with the aromatic ring of the target molecule, leading to effective retention.[4][5][6] The high surface area of C18 columns with small particle sizes (e.g., 5 µm) ensures high-resolution separation.[7]

-

Mobile Phase System : The mobile phase consists of a mixture of water and acetonitrile (ACN), two solvents that are fully miscible and have low UV cutoff wavelengths, making them ideal for UV detection.[8] A gradient elution, starting with a high concentration of water and gradually increasing the concentration of acetonitrile, is utilized. This approach allows for the elution of highly polar impurities first, followed by the target compound, and finally, less polar byproducts, ensuring a comprehensive separation.[5][7]

-

Detection : The dimethoxy-substituted benzene ring in the molecule acts as a strong chromophore. Aromatic compounds are commonly detected at 254 nm, a wavelength that provides good sensitivity for many such structures.[9] For enhanced sensitivity, monitoring near the compound's specific absorbance maximum, which for a dimethoxybenzene structure is around 290 nm, is also recommended.[10]

Materials and Instrumentation

Reagents and Consumables

-

Methyl 2-(2,4-dimethoxyphenyl)acetate (crude mixture)

-

Acetonitrile (HPLC Grade or higher)

-

Water (HPLC Grade, 18.2 MΩ·cm)

-

Methanol (HPLC Grade, for sample dissolution and cleaning)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Gradient Pump

-

Autosampler or Manual Injector

-

Column Thermostat (optional, but recommended for reproducibility)

-

UV/Vis or Diode Array Detector (DAD)

-

Fraction Collector

-

-

Analytical Balance

-

Vortex Mixer and/or Sonicator

-

Rotary Evaporator

HPLC Method Parameters

All quantitative data and chromatographic conditions are summarized in the table below for clarity and ease of reference.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 10 mm, 5 µm | Standard for preparative/semi-preparative RP-HPLC; provides good resolution and loading capacity. |

| Mobile Phase A | HPLC Grade Water | The polar component of the mobile phase system. |

| Mobile Phase B | HPLC Grade Acetonitrile | The organic modifier; its increasing concentration elutes the compound.[1][8] |

| Gradient Program | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-35 min: 40% B | A linear gradient provides robust separation of compounds with varying polarities.[7] |

| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column to ensure efficient separation without excessive pressure. |

| Column Temperature | 30 °C (optional) | Maintaining a constant temperature improves retention time reproducibility. |

| Detection Wavelengths | 254 nm and 290 nm | 254 nm for general aromatic detection and ~290 nm for enhanced sensitivity based on the dimethoxybenzene chromophore.[9][10] |

| Injection Volume | 100 - 500 µL | Dependent on sample concentration; optimize to avoid column overloading. |

| Sample Diluent | 50:50 Acetonitrile:Water | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions. |

Experimental Protocols

Protocol 1: Mobile Phase and Sample Preparation

This protocol details the preparation of solutions required for the purification run. Accuracy at this stage is critical for reproducible results.

-

Mobile Phase Preparation :

-

Pour approximately 500 mL of HPLC grade water into a 1 L solvent bottle labeled "Mobile Phase A".

-

Pour approximately 500 mL of HPLC grade acetonitrile into a 1 L solvent bottle labeled "Mobile Phase B".

-

Degas both solvents for 10-15 minutes using sonication or vacuum filtration to prevent air bubble formation in the pump heads.

-

-

Crude Sample Preparation :

-

Accurately weigh approximately 50-100 mg of the crude Methyl 2-(2,4-dimethoxyphenyl)acetate into a clean glass vial.

-

Add the sample diluent (50:50 ACN:Water) to achieve a final concentration of 10-20 mg/mL. The optimal concentration may require adjustment based on the purity of the crude material and should be determined via preliminary analytical injections.

-

Vortex and/or sonicate the vial until the sample is completely dissolved.

-